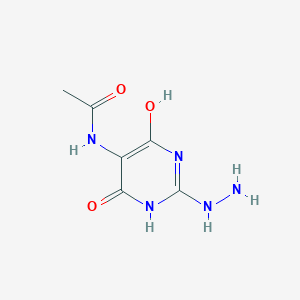
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- is a complex organic compound with significant potential in various scientific fields This compound features a pyrimidine ring, which is a common structure in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- typically involves the reaction of appropriate pyrimidine derivatives with hydrazine. One common method includes the condensation of 2-hydrazinyl-4,6-dihydroxy-5-oxo-pyrimidine with acetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters are crucial in industrial settings to ensure cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .
Applications De Recherche Scientifique
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is particularly useful in cancer research. It may also interact with DNA, preventing replication and transcription processes. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydrazinyl-4,6-dihydroxy-5-oxo-pyrimidine: Shares a similar pyrimidine structure but lacks the acetamide group.
N-(2-Hydroxyphenyl)acetamide: Contains an acetamide group but differs in the aromatic ring structure.
Uniqueness
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- is unique due to its combination of functional groups, which confer a high degree of reactivity and versatility. This makes it particularly valuable in synthetic chemistry and biomedical research .
Propriétés
Formule moléculaire |
C6H9N5O3 |
|---|---|
Poids moléculaire |
199.17 g/mol |
Nom IUPAC |
N-(2-hydrazinyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H9N5O3/c1-2(12)8-3-4(13)9-6(11-7)10-5(3)14/h7H2,1H3,(H,8,12)(H3,9,10,11,13,14) |
Clé InChI |
HCXMTOQFCVULBI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(N=C(NC1=O)NN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



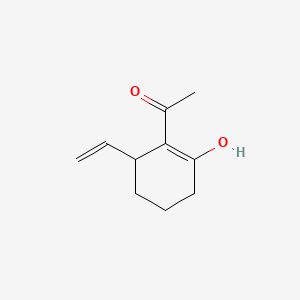

![4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)
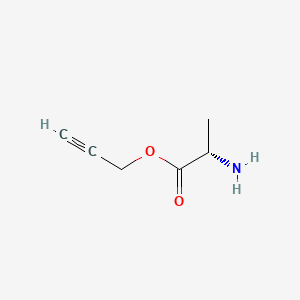
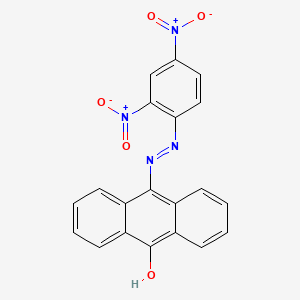
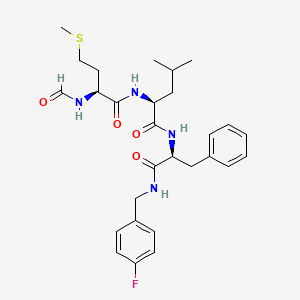
![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)






